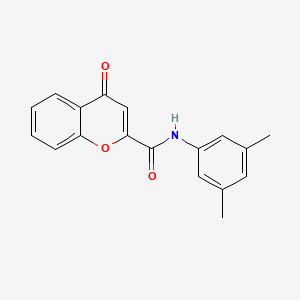

N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3,5-dimethylaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions: N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amide group.

科学的研究の応用

N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene derivative family. Chromenes, recognized for their diverse biological activities, are subjects of extensive research for potential therapeutic applications. This particular compound has a chromene core structure fused with a carboxamide group and a dimethylphenyl substituent. It has uses in medicinal chemistry, particularly in developing anticancer and antimicrobial agents.

General Information

- Molecular Formula The molecular formula of this compound is C18H15NO4 with a molecular weight of approximately 293.32 g/mol. The structure includes a chromene ring system fused with a carboxamide functionality.

- Synthesis The synthesis of this compound typically involves a condensation reaction between 3,5-dimethylaniline and 4-oxo-4H-chromene-2-carboxylic acid. This reaction uses coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), and is conducted under anhydrous conditions. Industrial production can be scaled up by optimizing parameters, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to improve efficiency and yield.

Scientific Research Applications

- Medicinal Chemistry Chromones are considered privileged structures in drug discovery because they appear in numerous bioactive molecules, both natural and synthetic. They exhibit a wide range of pharmacological activities, including anti-cancer, anti-HIV, antibacterial, and anti-inflammatory effects. this compound has been investigated specifically for its potential as an anti-breast cancer agent.

- Anti-Neurodegenerative Agent Chromones have been proven as important anti-neurodegenerative and neurogenesis agents, acting through efficient inhibitory activity . A study analyzed the anti-oxidative and anti-inflammatory response of natural chromone capillarisin by activating Nrf2/HO-1 signaling in neuroblastoma SHSY5Y cells and microglial BV2 cells . The study reported that capillarisin leads to Nrf2 phosphorylation, upregulation of downstream molecules such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1, and subsequent activation of antioxidant response element (ARE)-mediated transcription . The study indicated that chromone possessed inflammatory responses in lipopolysaccharide-treated BV2 cells and protects SH-SY5Y cells from induced oxidative stress .

- MAO-B Inhibitor Chromone-based compound N-(3′,4′-dimethylphenyl)-4-oxo-4 H-chromene-3-carboxamide was the most potent against MAO-B with an IC 50 value of 0.67 nM, acting as a non-competitive reversible inhibitor . The authors discussed that the amide spacer and the direct linkage of the carbonyl group to the γ-pyrone ring along with the presence of meta and para substituents in the exocyclic ring were highly important for its improved biological activities . It also possessed a favorable toxicological profile and physicochemical properties that pointed toward BBB permeability, suggesting it as a valid candidate for subsequent animal studies .

- Enzyme Inhibition this compound interacts with molecular targets like enzymes or receptors within biological systems. The compound inhibits certain enzymes critical for processes like DNA replication and transcription by binding to their active sites. These interactions suggest that this compound could have significant therapeutic implications in treating various diseases.

- Monoamine Oxidase Inhibition N-phenyl-4-oxo-4H-2-chromone carboxamides were found to be inactive as MAO inhibitors, in contrast with their N-phenyl-4-oxo-4H-3-chromone carboxamide isomers .

作用機序

The mechanism of action of N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

類似化合物との比較

- N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

- N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-thiocarboxamide

- N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-sulfonamide

Comparison: this compound is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its thiocarboxamide and sulfonamide analogs, this compound exhibits different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and material science .

生物活性

N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO3, with a molecular weight of approximately 293.3 g/mol. Its structure features a chromene ring fused with a carboxamide group, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| Structural Features | Chromene ring, Carboxamide group |

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation. Studies indicate that the compound’s binding affinity to COX enzymes suggests a mechanism through which it exerts its anti-inflammatory effects.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. Research indicates that chromene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival.

3. Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have reported its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound appears to induce apoptosis in cancer cells and disrupt cell cycle progression . The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring enhance its cytotoxicity .

The mechanism by which this compound exerts its biological effects involves interactions with several molecular targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes such as COX and lipoxygenases (LOX), inhibiting their activity and thereby reducing inflammatory responses .

- Cell Cycle Modulation : In cancer cells, it affects key regulators of the cell cycle, leading to growth arrest and apoptosis. The presence of electron-withdrawing groups in its structure may enhance these interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Studies : A study showed that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes.

- Anticancer Research : In vitro tests indicated an IC50 value of 25 μM against MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : The compound demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various pathogens.

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-12(2)9-13(8-11)19-18(21)17-10-15(20)14-5-3-4-6-16(14)22-17/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAPZGDEAHHVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。